Cas no 886505-22-2 ((1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride)

(1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride is a chemically stable, high-purity compound featuring a dual-functional structure combining imidazole and tetrahydrofuran moieties. Its dihydrochloride salt form enhances solubility in aqueous and polar solvents, facilitating applications in synthetic chemistry and pharmaceutical research. The imidazole ring provides a versatile coordination site for metal-binding studies, while the tetrahydrofuran group contributes to conformational flexibility. This compound is particularly valuable as an intermediate in the development of bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its well-defined structure and consistent purity make it suitable for rigorous experimental use, ensuring reproducibility in complex synthetic pathways.
(1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride structure
886505-22-2 structure
商品名:(1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride
CAS番号:886505-22-2
MF:C10H19Cl2N3O
メガワット:268.1834
CID:2952273
PubChem ID:4777628

(1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride 化学的及び物理的性質

名前と識別子

    • [(1-甲基-1H-咪唑基-2-基)甲基](四氢呋喃-2-基甲基)胺二盐酸盐
    • [(1-methyl-1H-imidazol-2-yl)methyl](tetrahydrofuran-2-ylmethyl)amine dihydrochloride
    • [(1-Methyl-1H-imidazol-2-yl)methyl]-(tetrahydrofuran-2-ylmethyl)amine dihydrochloride
    • N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine;dihydrochloride
    • 1-(1-Methyl-1h-imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine dihydrochloride
    • N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine
    • (1-METHYL-1H-IMIDAZOL-2-YLMETHYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE
    • (1-methyl-1 h-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
    • [(1-methyl-1h-imidazol-2-yl)methyl](oxolan-2-ylmethyl)amine
    • AKOS016347241
    • 1-(1-methyl-1H-imidazol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine dihydrochloride
    • AKOS003593744
    • 886505-22-2
    • ALBB-015242
    • (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride
    • MDL: MFCD06740609
    • インチ: 1S/C10H17N3O.2ClH/c1-13-5-4-12-10(13)8-11-7-9-3-2-6-14-9;;/h4-5,9,11H,2-3,6-8H2,1H3;2*1H
    • InChIKey: YKEZNEWPNNZYBW-UHFFFAOYSA-N
    • ほほえんだ: Cl[H].Cl[H].O1C([H])([H])C([H])([H])C([H])([H])C1([H])C([H])([H])N([H])C([H])([H])C1=NC([H])=C([H])N1C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 195.137162174Da
  • どういたいしつりょう: 195.137162174Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 39.1

(1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride セキュリティ情報

  • 危険レベル:IRRITANT

(1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
029651-10g
1-Methyl-1 H -imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
886505-22-2
10g
£1837.00 2022-02-28
Fluorochem
029651-1g
1-Methyl-1 H -imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
886505-22-2
1g
£409.00 2022-02-28
Fluorochem
029651-5g
1-Methyl-1 H -imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
886505-22-2
5g
£1225.00 2022-02-28
A2B Chem LLC
AJ03250-1g
[(1-Methyl-1h-imidazol-2-yl)methyl](tetrahydrofuran-2-ylmethyl)amine dihydrochloride
886505-22-2 >95%
1g
$578.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1747619-1g
1-(1-Methyl-1h-imidazol-2-yl)-n-((tetrahydrofuran-2-yl)methyl)methanamine
886505-22-2 98%
1g
¥2990.00 2024-04-26
TRC
M242195-100mg
[(1-Methyl-1H-imidazol-2-yl)methyl](tetrahydrofuran-2-ylmethyl)amine dihydrochloride
886505-22-2
100mg
$ 185.00 2022-06-04
Chemenu
CM527834-1g
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine
886505-22-2 97%
1g
$352 2023-02-17
A2B Chem LLC
AJ03250-10g
[(1-Methyl-1h-imidazol-2-yl)methyl](tetrahydrofuran-2-ylmethyl)amine dihydrochloride
886505-22-2 >95%
10g
$1550.00 2024-04-19
Crysdot LLC
CD11031049-1g
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine
886505-22-2 97%
1g
$617 2024-07-18
TRC
M242195-250mg
[(1-Methyl-1H-imidazol-2-yl)methyl](tetrahydrofuran-2-ylmethyl)amine dihydrochloride
886505-22-2
250mg
$ 380.00 2022-06-04

(1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride 関連文献

(1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochlorideに関する追加情報

Professional Introduction to (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride (CAS No. 886505-22-2)

(1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 886505-22-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural features of this molecule, particularly its imidazole and tetrahydrofuran moieties, contribute to its unique chemical properties and potential therapeutic applications.

The imidazole ring is a key structural component of many bioactive molecules, including several FDA-approved drugs. Its presence in (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride suggests that the compound may interact with biological targets in a manner similar to these known drugs. Recent studies have highlighted the importance of imidazole derivatives in the development of new therapeutic agents, particularly those targeting neurological and inflammatory disorders.

The tetrahydrofuran (THF) group in the molecule adds another layer of complexity, influencing both its solubility and reactivity. THF-derived compounds are often used in pharmaceuticals due to their ability to enhance bioavailability and improve pharmacokinetic profiles. The combination of the imidazole and THF moieties in (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride makes it a versatile scaffold for drug discovery.

In recent years, there has been a growing interest in developing small-molecule inhibitors for various disease targets. The< strong> (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride compound has shown potential as an inhibitor in preclinical studies, particularly in models of inflammation and pain management. Its ability to modulate key enzymes and receptors involved in these pathways makes it a promising candidate for further development.

The dihydrochloride salt form of this compound enhances its stability and solubility, which are critical factors for pharmaceutical formulations. This salt form also improves the compound's bioavailability, making it more effective when administered orally or intravenously. The dihydrochloride modification is a common practice in drug development to optimize pharmacokinetic properties.

Current research is focused on understanding the molecular mechanisms by which (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride exerts its biological effects. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate its structure-function relationships. These studies aim to provide insights into how the compound interacts with its target proteins and how these interactions lead to therapeutic outcomes.

The pharmacological profile of this compound is being evaluated through various in vitro and in vivo assays. These studies are designed to assess its efficacy, selectivity, and potential side effects. Preliminary results suggest that (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride may have a favorable safety profile, which is crucial for its translation from preclinical to clinical use.

The development of novel drug candidates is a complex process that involves multiple stages, from initial discovery to clinical trials. The< strong> (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride compound represents an early stage in this process but holds significant promise based on its preliminary findings. Further research is needed to fully understand its potential and to determine whether it will advance into clinical development.

In conclusion, (1-Methyl-H-imidazol-Z - ylmethyI( tetrahyd rofur an-Z - ylmeth yl )amin e d i hy droch lor ide) (CAS No. 886505 22 2) is a promising compound with potential therapeutic applications in various disease areas. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive candidate for further research and development. As our understanding of its pharmacological properties continues to grow, so too does the possibility that it may contribute to the next generation of pharmaceutical treatments.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.